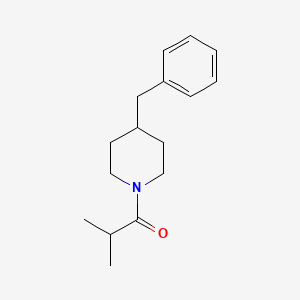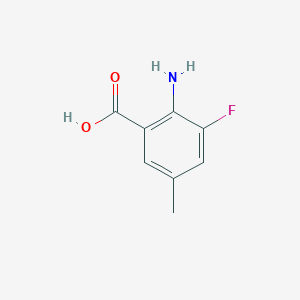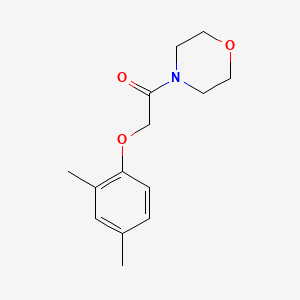
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one
Overview
Description
1-(4-Benzylpiperidin-1-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the piperidine ring and a methylpropanone moiety
Mechanism of Action
Target of Action
The compound 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one, also known as AI3-37157, has been reported to have a significant role in the management of Alzheimer’s disease . The primary targets of this compound are believed to be involved in the neurodegenerative cascade of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets by preventing β-sheet aggregation and fibril formation . It is suggested that these inhibitors may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates . Furthermore, these compounds have been shown to inhibit Acetylcholinesterase (AChE)-mediated Amyloid-beta (Aβ) fibrillogenesis via their interaction with the AChE peripheral anionic site .
Biochemical Pathways
The compound affects the biochemical pathways associated with Alzheimer’s disease. It has been shown to potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This interaction can lead to a decrease in the formation of harmful Aβ plaques, which are a characteristic feature of Alzheimer’s disease.
Result of Action
The compound exerts a neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting Reactive Oxygen Species (ROS) generation . Moreover, administration of these compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
Biochemical Analysis
Biochemical Properties
It is known that this compound can serve as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds
Cellular Effects
Some studies suggest that similar benzylpiperidine derivatives may have disease-modifying potential in the management of Alzheimer’s disease . These compounds may exert neuroprotective action on cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .
Molecular Mechanism
It is suggested that similar compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .
Dosage Effects in Animal Models
It has been reported that similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one typically involves the reaction of 4-benzylpiperidine with a suitable acylating agent. One common method is the acylation of 4-benzylpiperidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of benzylpiperidine carboxylic acid.
Reduction: Formation of 1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-ol.
Substitution: Formation of substituted benzylpiperidine derivatives.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a monoamine oxidase inhibitor (MAOI).
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine core structure but lacks the methylpropanone moiety.
Benzylpiperazine: Another piperidine derivative with similar pharmacological properties.
Tetrahydroisoquinoline: Contains a similar nitrogen-containing ring structure.
Uniqueness
1-(4-Benzylpiperidin-1-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to selectively release monoamines and inhibit monoamine oxidase makes it a valuable compound for research in neuropharmacology .
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13(2)16(18)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACPZZBFCLJGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227984 | |
| Record name | AI3-37157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77251-48-0 | |
| Record name | AI3-37157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077251480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AI3-37157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





